REACTION_CXSMILES
|
[Br:1][C:2]1[S:6][C:5]([C:7]([OH:9])=[O:8])=[C:4]([CH3:10])[CH:3]=1.[CH2:11](O)[CH3:12]>S(Cl)(Cl)=O>[CH2:11]([O:8][C:7]([C:5]1[S:6][C:2]([Br:1])=[CH:3][C:4]=1[CH3:10])=[O:9])[CH3:12]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(S1)C(=O)O)C
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Name
|
|
Quantity
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150 mL
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Type
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reactant
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Smiles
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C(C)O
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Name
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|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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S(=O)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux temperature for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
|
the solution was heated
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Type
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TEMPERATURE
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Details
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at reflux temperature for 16 hours
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Duration
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16 h
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Type
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CONCENTRATION
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Details
|
Under reduced pressure, the solution was concentrated
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Type
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ADDITION
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Details
|
diluted with ethyl acetate
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Type
|
WASH
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Details
|
washed successively twice with saturated sodium bicarbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic fractions were dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated to 7.9 g of a yellow oil
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Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C=1SC(=CC1C)Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |